molecular formula C22H22N4O3 B2759011 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide CAS No. 946384-24-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide

Número de catálogo: B2759011
Número CAS: 946384-24-3
Peso molecular: 390.443
Clave InChI: UACJGFUOTQURMU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines elements of benzodioxin, quinoxaline, and piperidine, making it a subject of interest for researchers in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin and quinoxaline intermediates. The benzodioxin intermediate can be synthesized by reacting 1,4-benzodioxane with appropriate reagents under controlled conditions. The quinoxaline intermediate is prepared by reacting o-phenylenediamine with a suitable diketone.

The final step involves the coupling of the benzodioxin and quinoxaline intermediates with piperidine-4-carboxamide under specific reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Chemical Reactions of Similar Compounds

Compounds with benzodioxin and quinoxaline moieties can participate in various chemical reactions:

  • Nucleophilic Substitution : These compounds can undergo nucleophilic substitution reactions, particularly at positions where there are good leaving groups.

  • Cyclization Reactions : The presence of multiple functional groups allows for intramolecular cyclization reactions, which can form new heterocyclic rings.

  • Hydrolysis : Compounds with amide or ester groups can undergo hydrolysis under acidic or basic conditions.

Characterization Techniques

Characterization of these compounds typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods help confirm the structure and purity of the synthesized compounds.

Data Tables

While specific data tables for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide are not available, related compounds often exhibit the following characteristics:

Compound Molecular Formula Molecular Weight Potential Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(propan-2-yl) triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamideNot specifiedApproximately 356.43 g/molc-Met kinase inhibitor
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-4-(2-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamideC22H24N4O3S424.5 g/molPotential pharmacological applications

Aplicaciones Científicas De Investigación

Anticancer Activity

Mechanism of Action
Research indicates that compounds containing quinoxaline moieties exhibit promising anticancer properties through various mechanisms. These include the inhibition of tyrosine kinases, induction of apoptosis, and interference with tubulin polymerization. Specifically, studies have shown that derivatives of quinoxaline can effectively target cancer cell lines such as HCT-116 and MCF-7, demonstrating IC50 values ranging from 1.9 to 7.52 μg/mL .

Case Study: Quinoxaline Derivatives
A series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates were synthesized and tested for their antiproliferative activity. The results indicated that these compounds possess selective targeting capabilities against cancerous cells, suggesting their potential as therapeutic agents .

Antimalarial Properties

Discovery and Efficacy
N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives have been explored for their antimalarial activity against Plasmodium falciparum. A study highlighted a quinoline derivative that exhibited moderate potency but was optimized to achieve low nanomolar in vitro potency. The compound demonstrated excellent oral efficacy in malaria mouse models with effective doses below 1 mg/kg .

Mechanism of Action
The mechanism involves the inhibition of translation elongation factor 2 in the malaria parasite, which is crucial for protein synthesis. This novel mechanism provides a promising avenue for developing new antimalarial drugs .

Enzyme Inhibition

Enzyme Targets
The compound has been investigated for its potential as an inhibitor of various enzymes, including α-glucosidase and acetylcholinesterase. These enzymes play critical roles in metabolic pathways and neurotransmission, respectively. Inhibition of these enzymes can lead to therapeutic effects in conditions like diabetes and Alzheimer's disease .

Synthesis and Evaluation
Recent studies synthesized new sulfonamides incorporating the benzodioxane structure to evaluate their enzyme inhibitory potential. The results showed promising activity against α-glucosidase and acetylcholinesterase, indicating the compound's versatility in targeting different biological pathways .

Mecanismo De Acción

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Similar structure with a bromobenzene sulfonamide group.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide: Similar structure with a methoxybenzamide group.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is unique due to its combination of benzodioxin, quinoxaline, and piperidine moieties This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Actividad Biológica

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine core substituted with a quinoxaline moiety and a benzodioxin group. Its molecular formula is C16H16N4O3C_{16}H_{16}N_{4}O_{3} with a molecular weight of approximately 300.32 g/mol. The structural representation is crucial for understanding its biological interactions.

Antitumor Activity

Recent studies have demonstrated that derivatives of similar structures exhibit notable antitumor activity. For instance, compounds with piperidine and quinoxaline scaffolds have shown promising results against various cancer cell lines. A study reported that certain derivatives displayed IC50 values in the low micromolar range against human lung cancer cell lines (A549, HCC827) . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. For example, compounds with similar structures have shown significant inhibition of α-glucosidase, which is relevant for diabetes management. The reported IC50 values for related compounds ranged from 0.07 μM to 20 μM . This suggests that modifications to the piperidine or quinoxaline moieties could enhance enzyme inhibition.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Compounds with piperidine structures have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The activity is often linked to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Research indicates that:

  • Piperidine Substitution : Variations in the piperidine ring influence binding affinity and biological efficacy.
  • Quinoxaline Modifications : Alterations to the quinoxaline structure can significantly affect cytotoxicity and enzyme inhibition profiles.
  • Benzodioxin Influence : The presence of the benzodioxin moiety enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Case Studies

Several case studies highlight the biological efficacy of related compounds:

StudyCompoundCell LineIC50 (μM)Activity
Compound AA5496.26 ± 0.33Antitumor
Compound BHCC82710.46 ± 0.82Antitumor
Compound CS. typhi2.14 ± 0.003Antimicrobial

These findings illustrate the potential of this compound as a lead compound for further pharmacological development.

Propiedades

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-quinoxalin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c27-22(24-16-5-6-19-20(13-16)29-12-11-28-19)15-7-9-26(10-8-15)21-14-23-17-3-1-2-4-18(17)25-21/h1-6,13-15H,7-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACJGFUOTQURMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.